molecular formula C6H6N2O2 B6271213 3-isocyanatooxolane-3-carbonitrile CAS No. 2649076-19-5

3-isocyanatooxolane-3-carbonitrile

Cat. No.: B6271213
CAS No.: 2649076-19-5
M. Wt: 138.1
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Description

3-isocyanatooxolane-3-carbonitrile: is an organic compound characterized by the presence of an isocyanate group and a nitrile group attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-isocyanatooxolane-3-carbonitrile typically involves the reaction of oxolane derivatives with isocyanates and nitriles under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 3-isocyanatooxolane-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxolane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions to form urea or carbamate derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxolane derivatives with hydroxyl or carbonyl groups.

    Reduction: Amino-oxolane derivatives.

    Substitution: Urea or carbamate derivatives.

Scientific Research Applications

Chemistry: 3-isocyanatooxolane-3-carbonitrile is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable in the development of new materials and polymers.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving isocyanates and nitriles. It may also serve as a precursor for bioactive molecules.

Medicine: Potential applications in medicinal chemistry include the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique structure allows for the exploration of new drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and adhesives. Its reactivity with various nucleophiles makes it suitable for creating customized materials.

Mechanism of Action

The mechanism of action of 3-isocyanatooxolane-3-carbonitrile involves its reactivity with nucleophiles, leading to the formation of new chemical bonds. The isocyanate group reacts with nucleophiles such as amines or alcohols to form urea or carbamate derivatives. The nitrile group can undergo reduction to form amines, which can further participate in various biochemical pathways.

Molecular Targets and Pathways: The compound’s reactivity with nucleophiles allows it to interact with various biological molecules, potentially affecting enzyme activity and cellular processes. Its ability to form stable derivatives makes it useful in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

    3-isocyanatotetrahydrofuran: Similar structure with an isocyanate group attached to a tetrahydrofuran ring.

    3-cyanotetrahydrofuran: Contains a nitrile group attached to a tetrahydrofuran ring.

    3-isocyanatopentane: An isocyanate group attached to a pentane chain.

Uniqueness: 3-isocyanatooxolane-3-carbonitrile is unique due to the presence of both an isocyanate and a nitrile group on the same oxolane ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

2649076-19-5

Molecular Formula

C6H6N2O2

Molecular Weight

138.1

Purity

94

Origin of Product

United States

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